REACTION_CXSMILES
|
[Ni:1].[Li].[Li].[CH:4]([O-:6])=[O:5].[Li+:7].[N+:8]([O-:11])([O-:10])=[O:9].[Li+].[N+:13]([O-:16])([O-:15])=[O:14].[Ni+2].[N+:18]([O-:21])([O-:20])=[O:19].[N+]([O-])(O)=O.OO.O=O>O>[N+:8]([O-:11])([O-:10])=[O:9].[Li+:7].[CH:4]([O-:6])=[O:5].[Ni+2:1].[CH:4]([O-:6])=[O:5].[N+:13]([O-:16])([O-:15])=[O:14].[Ni+2:1].[N+:18]([O-:21])([O-:20])=[O:19] |f:0.1,3.4,5.6,7.8.9,14.15,16.17.18,19.20.21,^1:1,2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ni].[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
lithium formate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Li+]
|
Name
|
lithium formate
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Li+]
|
Name
|
lithium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Li+]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a vessel
|
Type
|
ADDITION
|
Details
|
after adding
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the salts
|
Name
|
lithium nitrate
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Li+]
|
Name
|
nickel formate
|
Type
|
product
|
Smiles
|
C(=O)[O-].[Ni+2].C(=O)[O-]
|
Name
|
nickel nitrate
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Ni:1].[Li].[Li].[CH:4]([O-:6])=[O:5].[Li+:7].[N+:8]([O-:11])([O-:10])=[O:9].[Li+].[N+:13]([O-:16])([O-:15])=[O:14].[Ni+2].[N+:18]([O-:21])([O-:20])=[O:19].[N+]([O-])(O)=O.OO.O=O>O>[N+:8]([O-:11])([O-:10])=[O:9].[Li+:7].[CH:4]([O-:6])=[O:5].[Ni+2:1].[CH:4]([O-:6])=[O:5].[N+:13]([O-:16])([O-:15])=[O:14].[Ni+2:1].[N+:18]([O-:21])([O-:20])=[O:19] |f:0.1,3.4,5.6,7.8.9,14.15,16.17.18,19.20.21,^1:1,2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ni].[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
lithium formate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Li+]
|
Name
|
lithium formate
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Li+]
|
Name
|
lithium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Li+]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a vessel
|
Type
|
ADDITION
|
Details
|
after adding
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the salts
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Li+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)[O-].[Ni+2].C(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Ni:1].[Li].[Li].[CH:4]([O-:6])=[O:5].[Li+:7].[N+:8]([O-:11])([O-:10])=[O:9].[Li+].[N+:13]([O-:16])([O-:15])=[O:14].[Ni+2].[N+:18]([O-:21])([O-:20])=[O:19].[N+]([O-])(O)=O.OO.O=O>O>[N+:8]([O-:11])([O-:10])=[O:9].[Li+:7].[CH:4]([O-:6])=[O:5].[Ni+2:1].[CH:4]([O-:6])=[O:5].[N+:13]([O-:16])([O-:15])=[O:14].[Ni+2:1].[N+:18]([O-:21])([O-:20])=[O:19] |f:0.1,3.4,5.6,7.8.9,14.15,16.17.18,19.20.21,^1:1,2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ni].[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
lithium formate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Li+]
|
Name
|
lithium formate
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Li+]
|
Name
|
lithium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Li+]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a vessel
|
Type
|
ADDITION
|
Details
|
after adding
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the salts
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Li+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)[O-].[Ni+2].C(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |